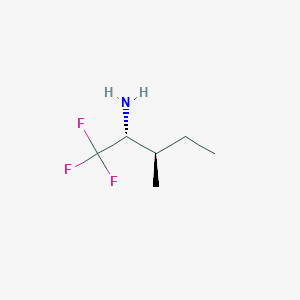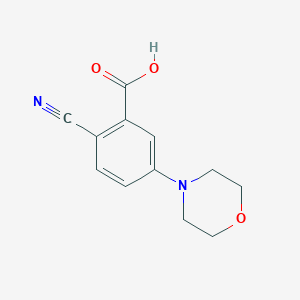![molecular formula C31H33BN2 B12859676 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate is a chemical compound known for its unique structure and versatile applications in organic synthesis. It is an amidine base that plays a crucial role in various chemical reactions, particularly in the field of catalysis. The compound is characterized by its bicyclic structure, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate typically involves the reaction of 1,5-Diazabicyclo[4.3.0]non-5-ene with tetraphenylborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as acetonitrile, with the reaction mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound is known to participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate has a wide range of applications in scientific research, including:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of medicinal chemistry.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate involves its ability to act as a strong base and nucleophile. It facilitates various chemical reactions by donating electrons and stabilizing reaction intermediates. The compound’s bicyclic structure contributes to its stability and reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate can be compared with other similar compounds, such as:
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another amidine base with similar catalytic properties.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Known for its strong basicity and use in organic synthesis.
1,1,3,3-Tetramethylguanidine: A strong base used in various chemical reactions.
The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly effective in certain catalytic applications.
Eigenschaften
Molekularformel |
C31H33BN2 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidin-5-ium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C7H12N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-7-8-4-2-6-9(7)5-1/h1-20H;1-6H2/q-1;/p+1 |
InChI-Schlüssel |
GTYCSLQITFYSLY-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1CC2=[N+](C1)CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


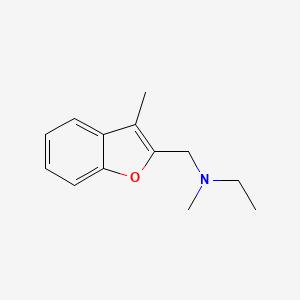
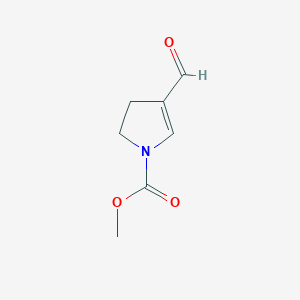
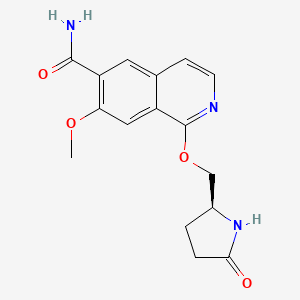
![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)

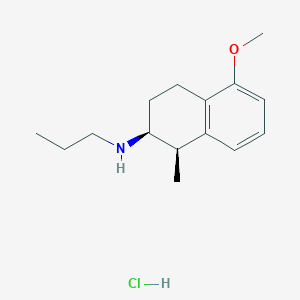
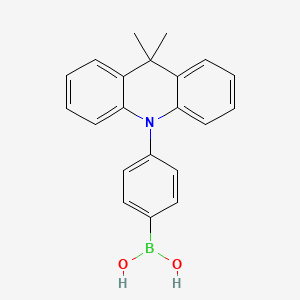
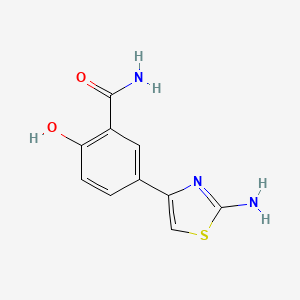
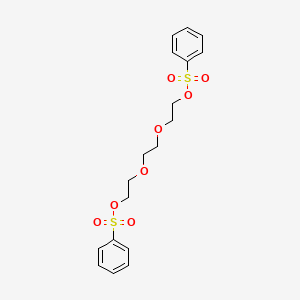
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)

amine](/img/structure/B12859666.png)
